2-Ethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one
Description
Properties
IUPAC Name |
2-ethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-3-13(4-2)15(18)17-8-5-7-16(9-10-17)14-6-11-19-12-14/h13-14H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIZAVZWJSRONV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCCN(CC1)C2CCOC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Linear Diamines
Reductive Amination
- Reagents : 1,5-Diaminopentane and glyoxal undergo reductive amination using sodium cyanoborohydride (NaBH3CN).
- Conditions :
Acylation with 2-Ethylbutanoyl Chloride
The final step involves acylation of the diazepane nitrogen.
Nucleophilic Acyl Substitution
Schotten-Baumann Reaction
- Reagents : Acyl chloride is added to a biphasic system of aqueous NaOH and diethyl ether.
- Yield : Comparable to standard acylation (70–85%) but with faster reaction times.
Optimization and Challenges
Key Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 60–90°C (alkylation) | Higher temps improve kinetics |
| Solvent Polarity | DMF > THF > DCM | Polar aprotic solvents enhance SN2 |
| Stoichiometry | 1.2 eq acyl chloride | Prevents over-acylation |
Common Side Reactions
- Over-alkylation : Addressed by controlling stoichiometry (1:1.1 diamine:bromide).
- Oxolane Ring Opening : Minimized using anhydrous conditions.
Analytical Characterization
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Alkylation + Acylation | 80 | 98 | High | $$ |
| Mitsunobu + Acylation | 85 | 95 | Moderate | $$$ |
| Reductive Amination | 70 | 90 | Low | $ |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the diazepane ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Ethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one involves its interaction with specific molecular targets. These may include enzymes or receptors, leading to changes in cellular pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Analogues in Sigma-2 Receptor Studies (SYA 013 Series)
highlights SYA 013 analogs, such as 1-(4-fluorophenyl)-4-(4-(pyrimidin-2-yl)-1,4-diazepan-1-yl)butan-1-one (Compound 4) and 1-(4-fluorophenyl)-4-(4-(pyridin-2-yl)-1,4-diazepan-1-yl)butan-1-one (Compound 3). Key comparisons include:
- Key Differences :
- The oxolan-3-yl group in the target compound introduces a saturated oxygen ring, likely enhancing solubility compared to the aromatic pyrimidine/pyridine substituents in Compounds 3 and 3.
- Aromatic substituents (pyrimidinyl/pyridinyl) may improve σ2 receptor affinity due to π-π stacking interactions, whereas the oxolane group could reduce binding if aromaticity is critical .
Chlorophenoxy-Modified Analogue ()
The compound 2-(4-chlorophenoxy)-2-methyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one (CAS 2320143-91-5) shares the oxolan-3-yl-diazepane core but differs in its ketone substituents:
- The ethyl chain in the target compound may improve metabolic stability compared to the hydrolytically labile phenoxy group .
Therapeutic Context: Talarozole ()
Unlike the target compound, Talarozole’s rigid aromatic core and triazole ring target cytochrome P450 enzymes for keratinization disorders. This underscores the diversity of applications for diazepane/oxolane systems, which may favor CNS or metabolic pathways over dermatological effects .
Q & A
Q. What are the key synthetic routes for 2-Ethyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]butan-1-one?
The synthesis typically involves:
- Diazepane ring formation : Cyclization of diamines with dihaloalkanes under basic conditions .
- Oxolan moiety introduction : Nucleophilic substitution using tetrahydrofuran derivatives .
- Butanone group attachment : Condensation with a ketone precursor (e.g., ethyl butyrate) under acidic or basic conditions . Optimization includes solvent selection (e.g., methanol or DMF), temperature control (60–100°C), and purification via column chromatography .
Q. How is the molecular structure of this compound characterized?
Structural elucidation employs:
- Nuclear Magnetic Resonance (NMR) : To confirm connectivity of the diazepane, oxolan, and butanone groups .
- Mass Spectrometry (MS) : For molecular weight verification (expected ~280–330 g/mol based on analogs) .
- X-ray crystallography : Resolves stereochemistry and confirms spatial arrangement of functional groups .
Q. What in vitro assays are used to screen its biological activity?
- Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases to evaluate binding affinity (IC₅₀ values) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Strategies include:
Q. What methodologies resolve contradictions in reported anti-inflammatory efficacy?
Discrepancies (e.g., variable cytokine reduction in studies) are addressed via:
- Multi-omics profiling : Transcriptomics/proteomics to identify off-target effects .
- Dose-response validation : Replicate studies across multiple models (e.g., murine LPS-induced inflammation) .
- Mechanistic studies : Surface plasmon resonance (SPR) to confirm binding to inflammatory targets like COX-2 .
Q. How is the compound’s enzyme inhibition mechanism studied?
- Molecular docking : Predict binding poses with targets (e.g., HDACs) using software like AutoDock .
- Kinetic assays : Measure substrate turnover rates via spectrophotometry to determine inhibition type (competitive/non-competitive) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for mechanistic insights .
Q. What challenges arise in purification, and how are they mitigated?
- Byproduct formation : Remove impurities via preparative HPLC with C18 columns .
- Hydroscopicity : Use anhydrous solvents (e.g., THF) during crystallization to prevent hydrate formation .
- Scale-up issues : Transition from batch to flow chemistry for consistent purity >95% .
Q. Which in vivo models evaluate therapeutic potential?
- Collagen-induced arthritis (CIA) : Assess anti-inflammatory efficacy (e.g., 50% reduction in joint swelling) .
- Xenograft tumors : Monitor tumor growth inhibition in immunocompromised mice .
- Pharmacokinetics : Measure plasma half-life and bioavailability via LC-MS/MS .
Methodological Considerations
Q. How is computational modeling applied to study this compound?
Q. What analytical techniques ensure stability under varying conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
